N'-(3-Methylphenyl)formohydrazide
Description
N'-(3-Methylphenyl)formohydrazide is a hydrazide derivative characterized by a formohydrazide backbone (-NH-NH-C(=O)-) substituted with a 3-methylphenyl group. This compound is synthesized through the condensation of formic hydrazide with 3-methylbenzaldehyde under acidic or reflux conditions, a method analogous to other hydrazide derivatives described in the literature . Its structure allows for versatile applications in medicinal chemistry, particularly as a precursor for bioactive hydrazones and metal complexes.
Properties
CAS No. |
65763-65-7 |
|---|---|
Molecular Formula |
C8H10N2O |
Molecular Weight |
150.18 g/mol |
IUPAC Name |
N-(3-methylanilino)formamide |
InChI |
InChI=1S/C8H10N2O/c1-7-3-2-4-8(5-7)10-9-6-11/h2-6,10H,1H3,(H,9,11) |
InChI Key |
FPSSKHFVWLKZGE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NNC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
N’-(3-Methylphenyl)formohydrazide can be synthesized through several methods. One common approach involves the reaction of 3-methylphenylhydrazine with formic acid or its derivatives. The reaction typically occurs under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of N’-(3-Methylphenyl)formohydrazide may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
N’-(3-Methylphenyl)formohydrazide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the formohydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Oximes, nitriles
Reduction: Amines
Substitution: Various substituted hydrazides
Scientific Research Applications
N’-(3-Methylphenyl)formohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of N’-(3-Methylphenyl)formohydrazide involves its interaction with specific molecular targets. It can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can then participate in various biochemical pathways, influencing cellular processes and exhibiting biological activities.
Comparison with Similar Compounds
Table 1: Structural and Functional Group Variations
Structural Insights :
Key Findings :
- Anticancer Activity : Chlorophenyl and methylphenyl substituents in acetohydrazides show potent activity against breast (MCF-7) and prostate (PC-3) cancers .
- Antibacterial Activity : Halogenated derivatives (e.g., 4-chlorophenyl) exhibit superior efficacy compared to methyl or methoxy groups .
- Coordination Complexes: Organotin(IV) derivatives of formohydrazides demonstrate enhanced antifungal and leishmanicidal activities due to metal-ligand interactions .
Physicochemical Properties
- Solubility: Polar solvents (e.g., DMF, ethanol) are preferred due to the hydrazide backbone’s polarity .
- Crystallinity : Substituents like fluorine or nitro groups influence crystal packing via hydrogen bonding (e.g., N–H⋯O interactions in N′-(3-Fluorobenzylidene)-2-methylbenzohydrazide) .
- Stability : Electron-withdrawing groups (e.g., -CF₃) improve thermal stability but may reduce solubility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
